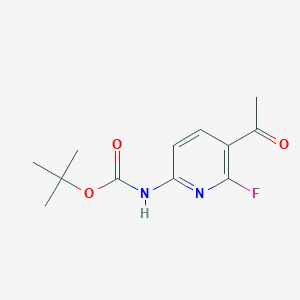

Tert-butyl (5-acetyl-6-fluoropyridin-2-YL)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(5-acetyl-6-fluoropyridin-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O3/c1-7(16)8-5-6-9(14-10(8)13)15-11(17)18-12(2,3)4/h5-6H,1-4H3,(H,14,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRNKYJVGWMJBAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(C=C1)NC(=O)OC(C)(C)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere. A typical protocol involves:

-

Dissolving 5-acetyl-6-fluoropyridine (1.0 equiv) and TEA (1.2 equiv) in DCM at 0°C.

-

Dropwise addition of Boc-Cl (1.1 equiv) over 30 minutes.

-

Stirring at room temperature for 12–24 hours.

Alternative Routes from Functionalized Pyridine Intermediates

Patent literature describes indirect methods for structurally analogous tert-butyl carbamates, offering insights into scalability and impurity control. For instance, CA3087004A1 outlines a two-step synthesis for a related compound, involving:

-

Amination of a chloropyridine derivative with ethyl glyoxylate.

Advanced Functionalization Techniques

Recent advances in fluorinated tert-butyl group synthesis, such as the TFTB (β,β′,β″-trifluoro-tert-butyl) motif, provide context for optimizing fluorine incorporation. While TFTB focuses on trifluoromethylation, its synthetic strategies—like sequential fluoromethylation—underscore the importance of:

-

Stepwise Fluorination : Controlled introduction of fluorine atoms to avoid over-fluorination.

-

Log P Modulation : Fluorine substitution reduces hydrophobicity, aiding purification.

For this compound, pre-fluorination of the pyridine ring before Boc protection could streamline synthesis, though no direct examples are reported.

Purity and Analytical Characterization

Critical quality attributes are monitored via:

-

HPLC : Retention time ~8.2 min (C18 column, acetonitrile:water = 70:30).

-

NMR : Distinct signals at δ 1.38 (tert-butyl), 2.01–2.19 (acetyl CH3), and 6.55 ppm (pyridine H).

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥98% | HPLC |

| Residual Solvents | <500 ppm (DCM, THF) | GC-FID |

| Moisture Content | <0.5% | Karl Fischer |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (5-acetyl-6-fluoropyridin-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and elevated temperatures.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

Tert-butyl (5-acetyl-6-fluoropyridin-2-YL)carbamate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, enabling the development of new compounds with tailored properties.

Biology

The compound is under investigation for its biological activity, particularly its interactions with biomolecules. Studies suggest that it may influence enzyme activities and cellular pathways, making it a candidate for further biological research .

Medicine

Research is ongoing to explore its potential as a pharmaceutical agent. Preliminary findings indicate that this compound may exhibit anticancer properties, with studies showing cytotoxic effects against various cancer cell lines . The fluorination of organic compounds often enhances their potency and selectivity in targeting cancer cells.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against human cancer cell lines. The compound's efficacy was measured using IC50 values, indicating its potential as a lead compound in cancer therapy .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, similar pyridine derivatives have shown modifications leading to significant changes in enzyme inhibition profiles, suggesting potential therapeutic applications in metabolic disorders .

Mechanism of Action

The mechanism of action of tert-butyl (5-acetyl-6-fluoropyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and fluorine substituents play a crucial role in modulating its activity and binding affinity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Tert-butyl (5-acetyl-6-fluoropyridin-2-yl)carbamate with key analogs, focusing on structural features, physicochemical properties, and functional roles:

Note: Values marked with an asterisk () are estimated based on structural analogs due to lack of direct data for the target compound.*

Key Comparisons:

Substituent Effects on Reactivity :

- The bromo substituent in Tert-butyl (6-bromo-5-fluoropyridin-2-yl)carbamate facilitates nucleophilic substitutions (e.g., Suzuki couplings), whereas the acetyl group in the target compound is more suited for condensations (e.g., forming hydrazones or oximes).

- The hydroxy group in the pyrimidine analog increases polarity and solubility, contrasting with the acetyl group’s electron-withdrawing nature, which may reduce solubility but enhance electrophilicity.

Core Structure Influence: Pyridine vs. Pyrimidine: Pyridine derivatives (target and bromo analog) exhibit planar aromaticity, favoring π-π stacking in drug-receptor interactions. Pyrimidine derivatives , with two nitrogen atoms, may engage in additional hydrogen bonding, mimicking biomolecules like thymine or cytosine.

Physicochemical Properties :

- The bromo analog has a higher molecular weight (291.12 vs. ~283.26) due to bromine’s atomic mass, whereas the pyrimidine derivative is lighter (257.26) but more polar.

- Lipophilicity trends: Bicyclic carbamates > pyridine derivatives > pyrimidine derivatives.

Synthetic Utility :

- The tert-butyl carbamate group in all compounds serves as an amine-protecting group, enabling selective deprotection under acidic conditions (e.g., HCl in dioxane).

- The acetyl group in the target compound offers a versatile handle for late-stage modifications, unlike the bromo or hydroxy groups in analogs.

Biological Activity

Tert-butyl (5-acetyl-6-fluoropyridin-2-YL)carbamate is a pyridine derivative notable for its unique structural features, including a tert-butyl carbamate group, an acetyl substituent at the 5-position, and a fluorine atom at the 6-position of the pyridine ring. This compound's structure suggests potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of the acetyl and fluorine substituents enhances its binding affinity and modulates its activity. Research indicates that this compound may inhibit or activate certain biochemical pathways, impacting various cellular functions.

Pharmacological Potential

Recent studies have explored the pharmacological potential of this compound, particularly in relation to its anti-cancer properties. The fluorination of organic compounds has been shown to enhance potency and selectivity in targeting cancer cells. For instance, fluorinated compounds often exhibit increased lipophilicity and improved membrane permeability, facilitating their action on intracellular targets .

Case Studies

- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various human cancer cell lines. The compound's efficacy was measured using IC50 values, revealing its potential as a lead compound in cancer therapy.

- Enzyme Inhibition : Research has indicated that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, studies on similar pyridine derivatives have shown that modifications in the structure can lead to significant changes in enzyme inhibition profiles .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Notable Activity |

|---|---|---|

| This compound | Structure | Anticancer potential |

| Tert-butyl (5-chloro-2-fluoropyridin-4-yl)carbamate | Similar structure with chlorine substitution | Moderate enzyme inhibition |

| Tert-butyl (4-fluoropyridin-2-yl)carbamate | Lacks acetyl group | Lower biological activity |

The unique combination of acetyl and fluorine substituents in this compound differentiates it from other similar compounds, potentially enhancing its biological activity.

Synthesis and Characterization

The synthesis of this compound typically involves:

- Starting Materials : 5-acetyl-6-fluoropyridine.

- Reagents : Tert-butyl chloroformate and triethylamine.

- Reaction Conditions : Controlled temperature and purification through recrystallization or chromatography.

Biological Assays

Biological assays have been conducted to evaluate the compound's effects on cell viability and enzyme activity:

- Cell Viability Assay : Utilized to determine the cytotoxic effects on cancer cell lines.

- Enzyme Activity Assay : Measured the inhibition rates against specific target enzymes.

Q & A

Q. What are the recommended synthesis routes for Tert-butyl (5-acetyl-6-fluoropyridin-2-yl)carbamate?

The synthesis typically involves fluorination of the pyridine ring followed by carbamate formation. Key steps include:

- Fluorination : Use fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor to introduce fluorine at the 6-position of the pyridine ring.

- Carbamate Protection : React the intermediate with tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., DMAP or pyridine) to install the Boc group.

- Acetylation : Introduce the acetyl group at the 5-position via nucleophilic substitution or Friedel-Crafts acylation.

Q. Critical Considerations :

Q. What safety precautions are necessary when handling this compound?

While some safety data sheets classify this compound as non-hazardous (e.g., no GHS label elements in ), general lab safety practices should be followed:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., N95 masks) if handling powders to avoid inhalation .

- Ventilation : Work in a fume hood to minimize exposure to aerosols or vapors.

- Storage : Store in airtight containers at room temperature, away from strong acids/bases and oxidizing agents .

Contradiction Note : reports acute toxicity (oral LD₅₀ > 2,000 mg/kg in rats), while states no hazards. Verify compound purity and batch-specific data before handling .

Q. How should this compound be characterized for structural confirmation?

Use a combination of spectroscopic and chromatographic techniques:

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies in yields may arise from:

- Reaction Conditions : Temperature sensitivity (e.g., fluorination at 0°C vs. room temperature).

- Catalyst Loading : Overuse of DMAP in Boc protection can lead to side reactions.

- Workup Methods : Incomplete extraction or precipitation steps.

Q. Methodological Approach :

Q. What mechanistic insights explain the stability of this compound under acidic conditions?

The Boc group is acid-labile, but the electron-withdrawing fluorine and acetyl substituents enhance pyridine ring stability.

Q. How does the fluorination position (6-F) influence reactivity in cross-coupling reactions?

The 6-fluoro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr) but deactivates it for Suzuki-Miyaura coupling.

Q. What strategies mitigate byproduct formation during acetylation?

Common byproducts (e.g., diacetylated derivatives) arise from over-reaction. Mitigation methods include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.